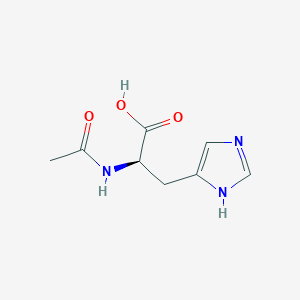

(2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid

CAS No.: 75983-68-5

Cat. No.: VC2499199

Molecular Formula: C8H11N3O3

Molecular Weight: 197.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75983-68-5 |

|---|---|

| Molecular Formula | C8H11N3O3 |

| Molecular Weight | 197.19 g/mol |

| IUPAC Name | (2R)-2-acetamido-3-(1H-imidazol-5-yl)propanoic acid |

| Standard InChI | InChI=1S/C8H11N3O3/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6/h3-4,7H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t7-/m1/s1 |

| Standard InChI Key | KBOJOGQFRVVWBH-SSDOTTSWSA-N |

| Isomeric SMILES | CC(=O)N[C@H](CC1=CN=CN1)C(=O)O |

| SMILES | CC(=O)NC(CC1=CN=CN1)C(=O)O |

| Canonical SMILES | CC(=O)NC(CC1=CN=CN1)C(=O)O |

Introduction

Chemical Identification and Properties

Nomenclature and Structural Identification

(2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid is an N-acetylated derivative of the amino acid L-histidine. It belongs to the class of organic compounds known as N-acyl-alpha amino acids, where one of the hydrogens of the alpha-amino group is substituted by an acetyl group . The compound has several synonyms and alternative names in scientific literature:

-

N-Acetyl-L-histidine

-

N-alpha-acetyl-L-histidine

-

(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoic acid

-

2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate (when in hydrated form)

Several identification numbers have been assigned to this compound:

-

CAS Numbers: 39145-52-3 (L-form), 213178-97-3 (hydrate), 75983-68-5 (R-form)

-

PubChem CID: 273260 (anhydrous form), 18668507 (hydrate form)

The structural representation includes an imidazole ring attached to a propanoic acid backbone with an acetamido group at the 2-position. The "R" designation refers to the absolute configuration at the 2-position according to the Cahn-Ingold-Prelog priority rules, corresponding to the "L" configuration in traditional amino acid nomenclature.

Physical and Chemical Properties

The physical and chemical properties of (2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid influence its behavior in biological systems and chemical reactions. Key properties are summarized in Table 1:

The compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures. Its water solubility contributes significantly to its bioavailability and function in biological systems.

Chemical Reactivity

(2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid undergoes various chemical reactions due to its functional groups:

-

The imidazole ring can be oxidized under specific conditions, forming various derivatives

-

Reduction reactions can yield different histidine analogs

-

The acetamido group can undergo substitution reactions with other functional groups

-

Common reagents in these reactions include oxidizing agents (hydrogen peroxide, potassium permanganate), reducing agents (sodium borohydride), and substitution reagents (alkyl halides, acyl chlorides)

In biological systems, the compound exists primarily as its conjugate base (N-acetyl-L-histidinate) at physiological pH (7.3) , which affects its interactions with biomolecules and cellular components.

Biological Significance

Distribution in Biological Systems

(2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid exhibits a distinct pattern of distribution across different biological systems:

-

It is a prominent biomolecule in brain, retina, and lens of poikilothermic (ectothermic) vertebrates, including teleost fish, amphibians, and reptiles

-

It is present in much lower amounts in brain and other tissues of homeothermic (endothermic) vertebrates such as birds and mammals

-

In fish lens, it is maintained at high millimolar concentrations, with levels ranging from 2.3-2.6 mM under normal conditions to 6.5-8.2 mM under histidine-enriched conditions

-

In seawater fish, the levels in lens are significantly higher compared to freshwater fish, suggesting a role in osmotic adaptation

This distribution pattern indicates that the compound has evolved specific functions in poikilothermic vertebrates that may be less critical or replaced by other mechanisms in homeothermic vertebrates.

Phylogenetic Considerations

The distribution of (2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid shows a strong phylogenetic component that provides insights into its evolutionary significance:

-

In poikilothermic vertebrates (fish, amphibians, reptiles), it serves as a major osmolyte in the brain and eye

-

In homeothermic vertebrates (birds, mammals), N-acetyl-L-aspartate (NAA) becomes the predominant acetylated amino acid in the brain and eye, with (2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid present in much lower amounts

-

This phylogenetic transition in brain metabolism between poikilothermic and homeothermic vertebrates has been documented using magnetic resonance spectroscopy (MRS)

This evolutionary pattern suggests that during vertebrate evolution, a shift occurred from (2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid to NAA as the primary acetylated amino acid in brain and eye metabolism, potentially reflecting adaptations to different metabolic demands and environmental conditions.

Role in Ocular Physiology

One of the most well-studied aspects of (2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid is its role in ocular physiology, particularly in fish:

-

In fish lens, it exhibits an unusual compartmentalized metabolism where it is synthesized within lens cells but cannot be catabolized there

-

For hydrolysis, it must be exported to ocular fluid where a specific acylase (NAH deacetylase, EC 3.5.1.34) cleaves the histidine, which is then actively taken up by the lens and re-synthesized into the acetylated form

-

This cycling between lens and ocular fluid functions as a molecular water pump that helps maintain a highly dehydrated lens and prevents cataract formation

-

Studies in Atlantic salmon have shown that increasing dietary histidine leads to increased lens levels of this compound (from about 2.5 mM to about 12 mM) and a corresponding reduction in cataract formation

-

In isolated fish lenses, the degree of swelling and associated cataract formation under hypo-osmotic conditions varies inversely with the residual content of this compound

These findings indicate that (2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid plays a crucial role in maintaining lens clarity and preventing cataract formation in fish, potentially through its action as a molecular water pump.

Neurological Implications

Beyond its role in ocular physiology, (2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid also has implications for neurological function:

-

It is a major osmolyte in the brain of poikilothermic vertebrates, suggesting a role in brain osmoregulation

-

Using proton magnetic resonance spectroscopy (MRS), it has been identified in fish brain

-

Its metabolism in the brain shows similarities to that of N-acetyl-L-aspartate (NAA) in mammals, including high tissue concentrations, high tissue/extracellular fluid gradients, and continuous regulated efflux into the extracellular fluid

-

The timing of its appearance during embryological development suggests a role in neural development in poikilothermic vertebrates

-

A genetic disease in humans, Canavan disease, is associated with NAA metabolism, suggesting potential insights into the neurological significance of acetylated amino acids like (2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid

These neurological implications highlight the broader significance of this compound beyond its role in ocular physiology and suggest potential areas for future research.

Biochemical Mechanisms

Biosynthesis and Metabolism

The biosynthesis and metabolism of (2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid involve several enzymatic reactions and exhibit unique compartmentalization in certain tissues:

-

It is synthesized from L-histidine and acetyl Coenzyme A (AcCoA) by the enzyme histidine N-acetyltransferase (EC 2.3.1.33)

-

The acetate group for this reaction is derived from D-glucose metabolism

-

In fish lens, it exhibits a highly compartmentalized metabolism: synthesized in lens cells but cannot be hydrolyzed there

-

For hydrolysis, it must be exported to ocular fluid where NAH deacetylase (EC 3.5.1.34, now EC 3.4.13.5) cleaves the histidine

-

The released histidine is then actively taken up by lens cells against a concentration gradient and re-synthesized into the acetylated form

-

This cyclic process creates an energy-dependent pump mechanism operating at the lens/ocular fluid interface

This complex metabolic cycle underscores the unique biochemical properties of (2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid and its specialized functions in certain biological contexts.

Cellular Effects and Signaling Pathways

At the cellular level, (2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid influences various processes and signaling pathways:

-

It affects cell signaling pathways, particularly those involving histamine receptors

-

By modulating histamine levels, it can influence gene expression and cellular metabolism

-

It can bind to histamine receptors, thereby modulating their activity, leading to either activation or inhibition of downstream signaling pathways depending on the receptor subtype

-

At low doses, it modulates histamine levels without causing significant adverse effects, while at high doses it can lead to toxicity with symptoms such as hypotension and tachycardia

-

Within cells, it is transported via amino acid transporters and is often localized in areas with high histamine activity, such as the gastrointestinal tract and immune cells

These cellular effects indicate that (2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid plays a role in modulating histamine-mediated signaling pathways, with implications for immune function, neurotransmission, and other physiological processes.

Molecular Water Pump Hypothesis

One of the most intriguing aspects of (2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid is its proposed function as a molecular water pump (MWP) in fish lens:

-

The MWP hypothesis suggests that it helps maintain a highly dehydrated lens to preserve crystalline structure and clarity

-

In this process, each molecule released from lens to ocular fluid carries approximately 33 molecules of bound water, effectively transporting water against a water gradient

-

This occurs as the compound moves down its concentration gradient from lens (high concentration) to ocular fluid (where it is rapidly hydrolyzed)

-

In ocular fluid, NAH acylase action releases both histidine and acetate for potential reuptake, as well as the bound water for removal from the eye

-

This represents a novel mechanism of cellular osmoregulation where the facilitated export of a hydrophilic biomolecule down its gradient transports water against a water gradient across a semi-permeable membrane

-

Supporting evidence includes observations that isolated fish lenses under hypo-osmotic conditions show degrees of swelling and cataract formation that vary inversely with their residual content of this compound

The molecular water pump hypothesis provides a compelling explanation for the unusual metabolism of (2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid in fish lens and its role in maintaining lens clarity.

Interaction with Enzymes and Receptors

(2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid interacts with various enzymes and receptors in biological systems:

-

It interacts with histidine decarboxylase and histidine ammonia-lyase, involved in the conversion of histidine to histamine and urocanic acid, respectively

-

It serves as a substrate for histidine decarboxylase, which can convert it to histamine

-

It can be metabolized by histidine ammonia-lyase to produce urocanic acid

-

Its subcellular localization is influenced by its structure and interactions with other biomolecules

-

It is often found in the cytoplasm where it interacts with enzymes involved in histidine metabolism

-

In biological fluids, it exists primarily as the conjugate base, N-acetyl-L-histidinate, at physiological pH (7.3)

These interactions highlight the multifaceted role of (2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid in biological systems and its potential involvement in diverse physiological processes.

Synthesis and Production

Laboratory Synthesis Methods

Several methods have been developed for the laboratory synthesis of (2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid:

-

The most common approach involves the acetylation of L-histidine using acetic anhydride in the presence of a base such as sodium acetate

-

The reaction is typically conducted in an aqueous medium at room temperature

-

An alternative approach involves synthesizing N-acetyl-L-histidine ethyl ester as an intermediate, which can then be hydrolyzed to yield the final product

-

The synthesis of N-acetyl-L-histidine ethyl ester involves treating L-histidine with methanol and sulfuric acid under reflux conditions for several hours

-

The ethyl ester can then be treated with ethylamine to produce N-acetyl-L-histidine ethyl amide, although this reaction has been reported to result in reconversion to L-histidine in some cases

-

Purification processes include recrystallization and column chromatography using silica gel with gradient elution using solvents such as hexanes, ethyl acetate, and methanol

These laboratory synthesis methods provide routes for the production of (2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid for research and small-scale applications.

Characterization Techniques

Several analytical techniques are employed to characterize and verify the identity and purity of synthesized (2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid:

-

Thin-layer chromatography (TLC) is used to monitor reaction progress and purity, with various solvent systems including different ratios of ethyl acetate and ethanol

-

Melting point determination, with the compound having a characteristic melting point of 163°C

-

Infrared (IR) spectroscopy, where the compound exhibits characteristic peaks including a broad alcohol peak at 3300-3500 cm⁻¹ when in hydrate form

-

Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation

These techniques ensure the quality and reliability of (2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid for various applications in research and industry.

Research Applications

Model Compound for Protein Acetylation Studies

(2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid serves as a valuable model compound for studying protein acetylation and post-translational modifications:

-

It is used as a model for studying the acetylation of histidine residues in proteins

-

N-terminal acetylation of proteins is a widespread and highly conserved process in eukaryotes, involved in protein protection and stability

-

Approximately 85% of all human proteins and 68% of all yeast proteins are acetylated at their N-terminus, highlighting the biological significance of this modification

-

As a simpler model system, it allows researchers to investigate the chemical and biophysical properties of acetylated histidine without the complexity of a full protein environment

-

It has been used in photo-oxidation studies to mimic the photo-oxidation of histidine moieties in proteins

-

These studies have revealed that photo-oxidation can lead to the formation of histidine-histidine cross-links, with implications for protein aggregation and stability

As a model compound, (2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid provides valuable insights into protein acetylation and its functional consequences.

Biochemical and Enzymatic Studies

(2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid plays an important role in various biochemical and enzymatic studies:

-

It serves as a substrate for studying the activity and specificity of histidine N-acetyltransferase (EC 2.3.1.33)

-

It is used to investigate the properties and mechanisms of NAH deacetylase (EC 3.5.1.34, now EC 3.4.13.5)

-

It provides a model for studying the interactions between acetylated amino acids and various biological receptors and enzymes

-

Its unusual compartmentalized metabolism offers insights into tissue-specific metabolic pathways and cellular transport mechanisms

-

It serves as a tool for investigating the osmoregulatory mechanisms in vertebrate eyes and brain

-

Its phylogenetic distribution allows for comparative studies of brain metabolism across vertebrate lineages

These biochemical and enzymatic studies contribute to our understanding of fundamental biological processes and may lead to new insights with potential clinical applications.

Future Research Directions

Future research on (2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid could explore several promising directions:

-

Further investigation of the molecular water pump hypothesis and its potential applications in treating or preventing cataracts

-

Exploration of its role in the brain of poikilothermic vertebrates and potential implications for understanding brain metabolism across vertebrate lineages

-

Investigation of the evolutionary transition from this compound to N-acetyl-L-aspartate as the primary acetylated amino acid in homeothermic vertebrates

-

Development of synthetic derivatives with enhanced stability or bioactivity for potential therapeutic applications

-

Exploration of its potential role in protecting against oxidative stress and its mechanisms of action in this context

-

Studies of its interactions with various enzymes and receptors to better understand its cellular effects and potential pharmacological applications

-

Investigation of its potential role in neurodevelopment and neurological function, given its presence in the brain of poikilothermic vertebrates

These future research directions hold promise for expanding our understanding of this compound and potentially developing new therapeutic approaches based on its unique properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume